Cas no 7411-12-3 (N-Deacetyl-N-formyl Colchicine)

N-Deacetyl-N-formyl Colchicine is a semi-synthetic derivative of colchicine, characterized by the substitution of the acetyl group at the N-position with a formyl group. This modification alters its pharmacokinetic and pharmacodynamic properties, potentially enhancing its selectivity and reducing off-target effects. The compound retains the tubulin-binding activity of colchicine, making it relevant for research in microtubule dynamics and cell cycle inhibition. Its improved solubility and stability profile may offer advantages in experimental applications, particularly in studying mitotic arrest and anti-inflammatory pathways. Researchers value this derivative for its utility in probing the structural-activity relationships of colchicine analogs.
N-Deacetyl-N-formyl Colchicine structure
7411-12-3 structure
Product Name:N-Deacetyl-N-formyl Colchicine
CAS No:7411-12-3
MF:C21H23NO6
MW:385.41042637825
CID:564287
PubChem ID:23890
Update Time:2025-06-08

N-Deacetyl-N-formyl Colchicine Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-
    • N-Deacetyl-N-formyl Colchicine
    • N-DEACETYL-N-FORMYL COLCHICINE,BEIGE SOLID
    • (S)-7-Formylamino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-on
    • COLCHICINE,N-DEACETYL-N-FORMYL
    • Formyldescaetylcolchicine,N
    • Gloriosine
    • N-((S)-1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl)-formamid
    • N-Desacetyl-N-formyl-colchicin
    • N-Formyldeacetylcolchicine
    • N-Formyldesacetylcolchicine
    • N-formyl-N-deacetylcolchicine
    • CCG-208385
    • PD047744
    • 7411-12-3
    • N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide
    • Formyldescaetylcolchicine, N-
    • UNII-U02803H7OJ
    • Gloriosine (N-Deacetyl-N-formyl-colchicin)
    • NS00094808
    • BRN 2824080
    • N-((7S)-5,6,7,9-TETRAHYDRO-1,2,3,10-TETRAMETHOXY-9-OXOBENZO(A)HEPTALEN-7-YL)FORMAMIDE
    • NCGC00163534-02
    • N-Deacetyl-N-formylcolchicine
    • CHEMBL85710
    • AKOS017343603
    • Q9268800
    • SR-05000002280
    • NSC403142
    • SR-05000002280-2
    • FORMYLDESACETYLCOLCHICINE, N-
    • CHEBI:138826
    • C19981
    • ?GLORIOSINE
    • 4-14-00-00942 (Beilstein Handbook Reference)
    • Formamide,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)-, (S)-
    • FORMAMIDE, N-((7S)-5,6,7,9-TETRAHYDRO-1,2,3,10-TETRAMETHOXY-9-OXOBENZO(A)HEPTALEN-7-YL)-
    • N-Formyl-Deacetylcolchicine
    • DTXSID80225057
    • U02803H7OJ
    • NSC-403142
    • COLCHICINE, N-DEACETYL-N-FORMYL-
    • N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]formamide
    • NCGC00163534-01
    • NSC 403142
    • GTPL7526
    • SCHEMBL4069971
    • COLCHICINE IMPURITY A [EP IMPURITY]
    • MFCD00468038
    • Formamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)-
    • G87062
    • Inchi: 1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
    • InChI Key: HDSXDWASQCHADG-HNNXBMFYSA-N
    • SMILES: O(C)C1=C(C(=CC2=C1C1=CC=C(C(C=C1[C@H](CC2)NC=O)=O)OC)OC)OC

Computed Properties

  • Exact Mass: 385.15300
  • Monoisotopic Mass: 385.15253745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 697
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 264-267°C
  • Boiling Point: 715.8±60.0 °C at 760 mmHg
  • Flash Point: 386.7±32.9 °C
  • PSA: 83.09000
  • LogP: 3.50830
  • Vapor Pressure: 0.0±2.3 mmHg at 25°C

N-Deacetyl-N-formyl Colchicine Security Information

N-Deacetyl-N-formyl Colchicine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on N-Deacetyl-N-formyl Colchicine

Introduction to N-Deacetyl-N-formyl Colchicine (CAS No. 7411-12-3)

N-Deacetyl-N-formyl Colchicine, a derivative of the well-known alkaloid colchicine, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. The compound is identified by its Chemical Abstracts Service (CAS) number 7411-12-3, which serves as a unique identifier for chemical substances. This introduction delves into the structural characteristics, pharmacological properties, and recent research applications of N-Deacetyl-N-formyl Colchicine, highlighting its potential in modern medicine.

The molecular structure of N-Deacetyl-N-formyl Colchicine is derived from colchicine through selective modification of its functional groups. Colchicine itself is renowned for its therapeutic effects, particularly in the treatment of gout and familial Mediterranean fever. The modifications introduced in N-Deacetyl-N-formyl Colchicine enhance its pharmacokinetic profile and potentially broaden its therapeutic applications. The presence of a formyl group at the N-position and the removal of an acetyl group contribute to its unique chemical properties, which are critical for understanding its biological activity.

Recent advancements in chemical biology have shed new light on the mechanisms of action of colchicine derivatives. Studies have indicated that N-Deacetyl-N-formyl Colchicine exhibits potent anti-inflammatory and anti-proliferative effects. These properties make it a promising candidate for the development of novel therapies targeting chronic inflammatory diseases and certain types of cancer. The compound's ability to interfere with microtubule formation, a key process in cell division, has been particularly noted in preclinical studies.

The synthesis of N-Deacetyl-N-formyl Colchicine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including catalytic hydrogenation and formylation reactions, have been employed to optimize the production process. These techniques not only improve efficiency but also minimize byproduct formation, making the synthesis more sustainable and scalable for industrial applications.

In vitro studies have demonstrated that N-Deacetyl-N-formyl Colchicine possesses significant cytotoxicity against various cancer cell lines. This effect is attributed to its ability to disrupt microtubule dynamics, leading to apoptosis or cell cycle arrest. Furthermore, research suggests that the compound may exhibit lower toxicity compared to colchicine itself, making it a more viable therapeutic option. These findings have prompted further investigation into its potential as an anti-cancer agent.

The pharmacological profile of N-Deacetyl-N-formyl Colchicine has also been explored in animal models. In vivo studies have shown that it effectively reduces inflammation and pain associated with conditions such as rheumatoid arthritis. The compound's ability to modulate inflammatory pathways without causing significant side effects has made it an attractive candidate for further clinical development. These preclinical results are encouraging and warrant further investigation into its therapeutic potential.

The development of novel drug candidates like N-Deacetyl-N-formyl Colchicine relies heavily on advancements in computational chemistry and molecular modeling. These tools allow researchers to predict the interactions between the compound and biological targets with high accuracy. By leveraging these technologies, scientists can design more effective derivatives with improved pharmacological properties. This approach not only accelerates the drug discovery process but also reduces the need for extensive experimental trials.

The regulatory landscape for pharmaceutical compounds like N-Deacetyl-N-formyl Colchicine is stringent and requires thorough evaluation before clinical use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous testing to ensure safety and efficacy. Compliance with these regulations is essential for successful market approval and widespread adoption in medical practice.

The future prospects for N-Deacetyl-N-formyl Colchicine are promising, with ongoing research aimed at optimizing its therapeutic potential and reducing side effects. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are crucial for advancing this field. By fostering innovation and collaboration, the development of new treatments like N-Deacetyl-N-formyl Colchicine can be accelerated, ultimately benefiting patients worldwide.

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